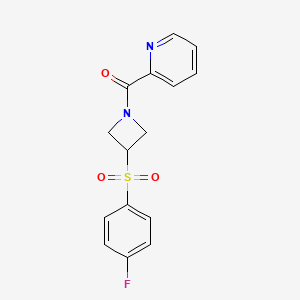

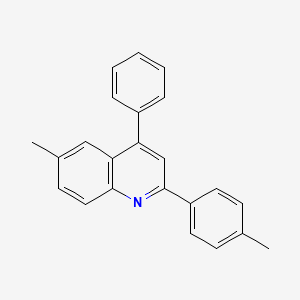

![molecular formula C13H13F3N2O2S B2915672 (2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol CAS No. 338794-79-9](/img/structure/B2915672.png)

(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-sulfanyl-1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C13H13F3N2O2S . It has a molecular weight of 318.31 .

Molecular Structure Analysis

The molecular structure of this compound includes a trifluoromethyl group attached to a phenoxy group, which is then attached to an ethyl group. This ethyl group is connected to an imidazole ring, which also has a sulfanyl group and a methanol group attached .Aplicaciones Científicas De Investigación

Catalytic Applications

The compound's potential for catalysis is highlighted in research on molybdenum(VI) complexes with thiazole-hydrazone ligands, indicating the broader category of sulfanyl-imidazolyl compounds' relevance in heterogeneous catalysis. These complexes have demonstrated efficiency in the oxidation of primary alcohols and hydrocarbons, showcasing the utility of such compounds in facilitating chemical transformations through catalytic action (Ghorbanloo & Maleki Alamooti, 2017).

Fluorescence and Sensing Applications

The synthesis and fluorescence properties of Zn(2+) fluorescent probes based on benzimidazole and imidazole frameworks suggest applications in sensing and bioimaging. Compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol indicate the potential utility of sulfanyl-imidazolyl compounds in the development of fluorescent materials for detecting metal ions and other analytes with high sensitivity and specificity (Zheng Wen-yao, 2012).

Antioxidant and Anti-inflammatory Properties

Research on phenolic compounds from Gastrodia elata root extracts, known for their anti-inflammatory properties, suggests the broader relevance of sulfanyl-imidazolyl compounds in pharmacology, particularly in the development of anti-inflammatory agents. These studies highlight the compound's potential in mitigating inflammation through COX inhibition and antioxidant activity, indicating a pathway for future therapeutic applications (Lee et al., 2006).

Photochemical Applications

The photochemical reactivity of sulfanyl-imidazolyl compounds, as demonstrated in the study of 1,3-diphenyl-2-pyrazolines, underscores their potential in the development of materials with unique photoresponsive properties. These compounds' ability to exhibit fluorescence and undergo photochemical transformations in response to light exposure suggests applications in photophysics, photochemistry, and material science for developing light-responsive materials (Lin, Rivett, & Wilshire, 1977).

Electrosynthesis and Synthetic Chemistry

The electrosynthetic applications of related sulfanyl-imidazolyl compounds, highlighted in the synthesis and functionalization of (1-methyl-1H-imidazol-2-yl)methanol derivatives, reveal their utility in synthetic chemistry. These compounds serve as intermediates in the synthesis of complex molecules, demonstrating the versatility of sulfanyl-imidazolyl compounds in facilitating diverse chemical reactions and transformations (Ohta et al., 1987).

Propiedades

IUPAC Name |

4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3N2O2S/c14-13(15,16)9-2-1-3-11(6-9)20-5-4-18-10(8-19)7-17-12(18)21/h1-3,6-7,19H,4-5,8H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZPNJRIGPWEQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN2C(=CNC2=S)CO)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326631 |

Source

|

| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49679097 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338794-79-9 |

Source

|

| Record name | 4-(hydroxymethyl)-3-[2-[3-(trifluoromethyl)phenoxy]ethyl]-1H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)

![N-benzyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2915592.png)

![N-[2-(1-Methylindol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2915608.png)

![2-((2-fluorobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915612.png)